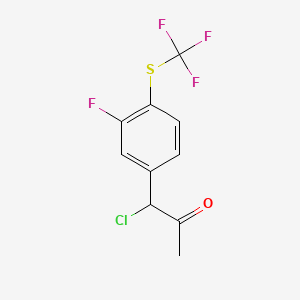
1-Bromo-1-(3-(trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1-(3-(trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one is an organic compound characterized by the presence of bromine, trifluoromethyl, and trifluoromethylthio groups attached to a phenyl ring
Preparation Methods
The synthesis of 1-Bromo-1-(3-(trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one typically involves the bromination of a precursor compound containing the trifluoromethyl and trifluoromethylthio groups. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Bromo-1-(3-(trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under specific conditions, resulting in the formation of new products.
Addition Reactions: The presence of reactive groups allows for addition reactions with various reagents.
Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Bromo-1-(3-(trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition or protein interactions.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-Bromo-1-(3-(trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, leading to specific biological effects. The pathways involved may include inhibition of enzymatic activity or modulation of receptor function .
Comparison with Similar Compounds
Similar compounds to 1-Bromo-1-(3-(trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one include:
- 1-Bromo-1-(3-(difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one
- 1-Bromo-1-(2-(trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one
These compounds share structural similarities but differ in the position and number of fluorine atoms. The uniqueness of this compound lies in its specific arrangement of functional groups, which can result in distinct chemical and biological properties .
Properties
Molecular Formula |
C11H7BrF6OS |
|---|---|
Molecular Weight |
381.13 g/mol |
IUPAC Name |
1-bromo-1-[3-(trifluoromethyl)-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H7BrF6OS/c1-5(19)9(12)6-2-7(10(13,14)15)4-8(3-6)20-11(16,17)18/h2-4,9H,1H3 |
InChI Key |
ZEFOHSJSIIEEJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC(=C1)SC(F)(F)F)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


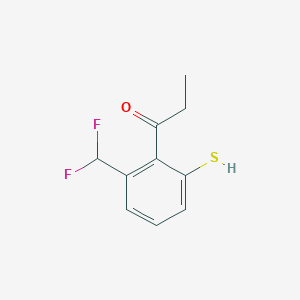
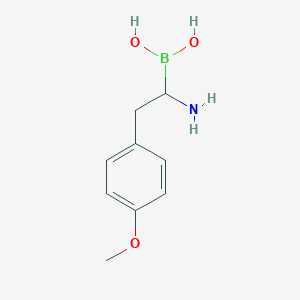
![2-amino-N-[2-(dimethylamino)ethyl]-N-ethylacetamide](/img/structure/B14062218.png)

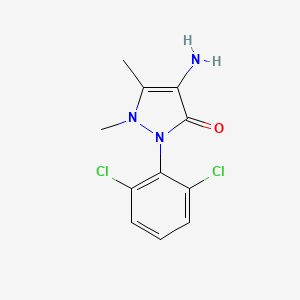



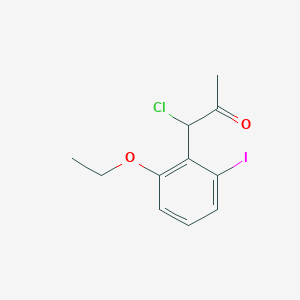

![1-(4-Aminopiperidin-1-YL)-2-((1R,3R,3''R,5R,5'R,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)ethan-1-one](/img/structure/B14062264.png)

